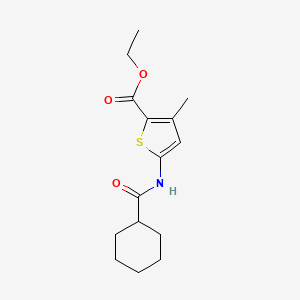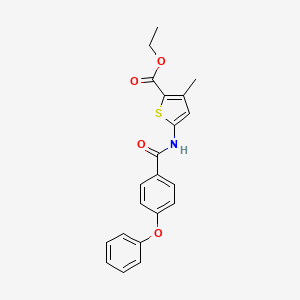![molecular formula C18H15FN2OS B6524109 2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-phenylacetamide CAS No. 683780-27-0](/img/structure/B6524109.png)
2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects . A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .Molecular Structure Analysis
Quinoline derivatives often exhibit their biological activities due to the substitution on the heterocyclic pyridine ring . The structure of your compound suggests it may have similar properties, with a fluorine atom and a methyl group on the quinoline ring, and a phenylacetamide group attached via a sulfur atom.Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The specific reactions of your compound would depend on the conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its specific structure. Quinoline derivatives can have a wide range of properties, depending on their specific substituents .作用机制
Target of Action
It belongs to the class of organic compounds known as 4-aminoquinolines . These compounds are known to interact with various targets, including DNA gyrase, a type II topoisomerase, and are often used in antibacterial therapies .
Mode of Action
Based on its structural similarity to other fluoroquinolones, it is plausible that it inhibits bacterial dna-gyrase, thereby preventing dna replication and transcription . This results in the death of bacterial cells and the resolution of the infection.
Biochemical Pathways
Fluoroquinolones, in general, are known to interfere with the dna replication pathway in bacteria by inhibiting dna gyrase . This inhibition prevents the supercoiling of DNA, which is a crucial step in DNA replication and transcription.
Result of Action
The result of Oprea1_821983’s action would likely be the inhibition of bacterial growth or the killing of bacterial cells, given its potential mode of action as a DNA gyrase inhibitor . This would lead to the resolution of bacterial infections.
实验室实验的优点和局限性
The use of FMQS in scientific research has several advantages. It is a highly potent inhibitor of 2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-phenylacetamide, with a low IC50 value, and has a high yield of synthesis. Additionally, it is relatively inexpensive and easy to obtain. However, FMQS has some limitations for lab experiments. It is a synthetic compound and is not found in nature, and its synthesis requires the use of hazardous chemicals.
未来方向
The potential applications of FMQS in scientific research are numerous. It can be used to study the effects of 2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-phenylacetamide inhibition on various biological processes, such as cell proliferation and apoptosis. Additionally, it can be used to investigate the mechanism of action of other drugs, as well as to study the effects of nucleic acid synthesis on autoimmune diseases and inflammation. Finally, it can be used to develop new therapeutic agents for the treatment of cancer and other diseases.
合成方法
FMQS can be synthesized by a two-step process involving the reaction of 2-chloro-6-fluoro-4-methylquinoline with 4-(N-phenylsulfanyl)benzoyl chloride in the presence of a base, followed by the reaction of the intermediate with sodium hydroxide. This synthesis method yields FMQS in a high yield of approximately 90%.
科学研究应用
The most common use of FMQS is as an inhibitor of 2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-phenylacetamide in scientific research. This compound is an enzyme involved in the synthesis of nucleic acids, and its inhibition can be used to study the effects of nucleic acid synthesis on various biological processes. Additionally, FMQS has been used to study the effects of this compound inhibition on cell proliferation and apoptosis, as well as to investigate the mechanism of action of other drugs.
属性
IUPAC Name |
2-(6-fluoro-4-methylquinolin-2-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c1-12-9-18(21-16-8-7-13(19)10-15(12)16)23-11-17(22)20-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJUJZATZPUOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-6-fluoro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6524031.png)



![3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6524061.png)

![(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6524070.png)
![4-[(4-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6524077.png)
![4-[butyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B6524080.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]pyrazine](/img/structure/B6524082.png)
![methyl 3-[4-(diethylsulfamoyl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6524088.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6524093.png)
![2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine](/img/structure/B6524094.png)
![4-({[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl}amino)-1,2-dihydroquinazoline-2-thione](/img/structure/B6524110.png)